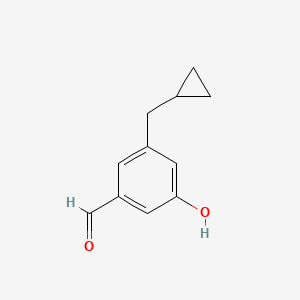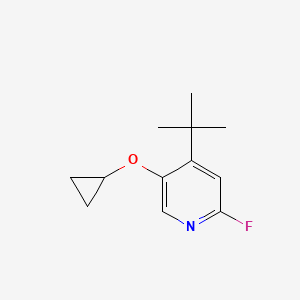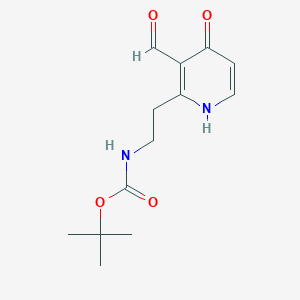
Tert-butyl 2-(3-formyl-4-hydroxypyridin-2-YL)ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(3-formyl-4-hydroxypyridin-2-YL)ethylcarbamate is a chemical compound with the molecular formula C13H18N2O4 It is a derivative of pyridine, featuring a formyl group and a hydroxyl group on the pyridine ring, along with a tert-butyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 2-(3-formyl-4-hydroxypyridin-2-YL)ethylcarbamate typically involves the following steps:
Formylation of Pyridine: The starting material, 2-hydroxypyridine, undergoes formylation to introduce the formyl group at the 3-position. This can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3).
Protection of Hydroxyl Group: The hydroxyl group at the 4-position is protected using tert-butyl dimethylsilyl chloride (TBSCl) in the presence of imidazole to form the TBS-protected intermediate.
Carbamate Formation: The protected intermediate is then reacted with tert-butyl chloroformate (Boc2O) to introduce the tert-butyl carbamate group.
Deprotection: Finally, the TBS protecting group is removed using tetrabutylammonium fluoride (TBAF) to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Major Products:
Oxidation: 2-(3-carboxy-4-hydroxypyridin-2-YL)ethylcarbamate.
Reduction: 2-(3-hydroxymethyl-4-hydroxypyridin-2-YL)ethylcarbamate.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Applications De Recherche Scientifique
Tert-butyl 2-(3-formyl-4-hydroxypyridin-2-YL)ethylcarbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of Tert-butyl 2-(3-formyl-4-hydroxypyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and hydroxyl groups on the pyridine ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The carbamate moiety may also play a role in stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
- Tert-butyl 2-(3-formyl-2-hydroxypyridin-4-YL)ethylcarbamate
- Tert-butyl 2-hydroxy-2-(4-pyridinyl)ethylcarbamate
Comparison:
- Structural Differences: The position of the formyl and hydroxyl groups on the pyridine ring can significantly affect the compound’s reactivity and interaction with biological targets.
- Unique Properties: Tert-butyl 2-(3-formyl-4-hydroxypyridin-2-YL)ethylcarbamate’s specific arrangement of functional groups provides unique opportunities for chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C13H18N2O4 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
tert-butyl N-[2-(3-formyl-4-oxo-1H-pyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-6-4-10-9(8-16)11(17)5-7-14-10/h5,7-8H,4,6H2,1-3H3,(H,14,17)(H,15,18) |
Clé InChI |
MJKPUVVJSCKXSD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1=C(C(=O)C=CN1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



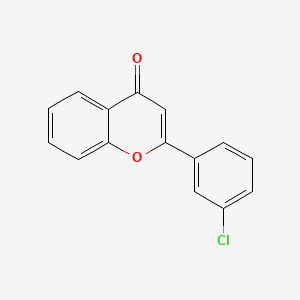


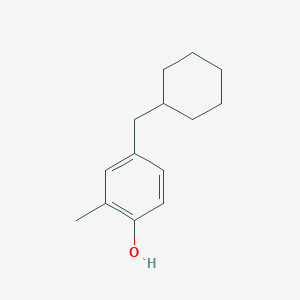
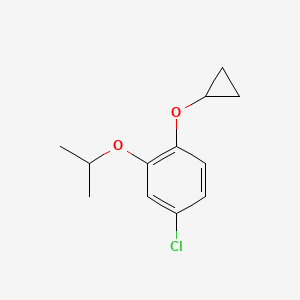
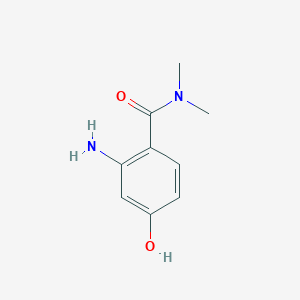
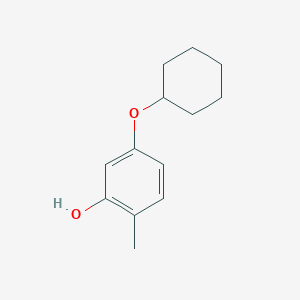
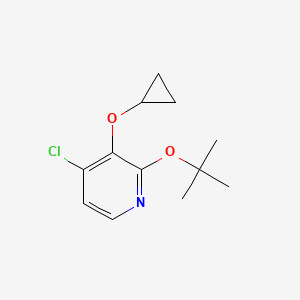
![Ethyl [(1-cyano-2-phenylethyl)amino]acetate](/img/structure/B14834858.png)


